1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride

Description

Molecular Architecture and Substituent Configuration

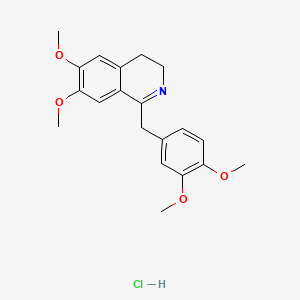

The molecular architecture of this compound is characterized by a complex heterocyclic framework featuring a partially saturated isoquinoline core. The compound possesses the molecular formula C20H24ClNO4 with a molecular weight of 377.86186 daltons, representing the hydrochloride salt form of the parent base compound. The Chemical Abstracts Service registry number 5884-22-0 uniquely identifies this specific salt form, distinguishing it from the free base compound which carries the registry number 6957-27-3.

The isoquinoline ring system forms the central structural motif, with the 3,4-positions exhibiting saturation to create a tetrahydroisoquinoline-like configuration. The benzyl substituent at position 1 of the isoquinoline ring contains two methoxy groups positioned at the 3 and 4 positions of the phenyl ring, creating a veratryl moiety that contributes significantly to the compound's overall molecular geometry. Additionally, the isoquinoline ring itself bears methoxy substituents at positions 6 and 7, resulting in a total of four methoxy groups throughout the molecular structure.

The quaternary ammonium center formed by the protonated nitrogen atom in the isoquinoline ring creates a permanent positive charge that is balanced by the chloride counterion. This ionic character significantly influences the compound's solubility properties and crystallization behavior. The spatial arrangement of the methoxy substituents creates a distinctive substitution pattern that can be analyzed through various spectroscopic techniques.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound have revealed important insights into its solid-state structure and conformational preferences. Research conducted on slurry reactive crystallization processes has demonstrated that the compound can be successfully crystallized using isopropyl alcohol as a solvent system at ambient temperature. The crystallization process achieves optimal results with a solid-to-liquid ratio of 0.19 grams per milliliter, an aging time of 8 hours, and yields of approximately 82.0 percent by weight.

The crystal morphology exhibits characteristic dimensions ranging from 200 to 400 micrometers, indicating formation of well-defined crystalline particles suitable for pharmaceutical applications. Thermal analysis reveals an enthalpy of fusion value of 154.5 joules per gram, providing important thermodynamic data for understanding the compound's solid-state properties. The crystallization process demonstrates time and temperature dependence, with both crystal size and crystallinity showing sensitivity to these processing parameters.

The poor solubility of the parent papaverine compound in isopropyl alcohol, combined with the enhanced solubility of the hydrochloride salt in water-containing isopropyl alcohol systems, facilitates homogeneous nucleation processes during crystallization. This solubility profile enables controlled crystal growth and particle size distribution optimization. The crystalline form exhibits a melting point of 202 degrees Celsius, confirming the thermal stability of the solid-state structure.

Conformational dynamics studies suggest that the flexible benzyl substituent can adopt various orientations relative to the isoquinoline ring system. The presence of multiple methoxy groups introduces additional conformational degrees of freedom through rotation around the carbon-oxygen bonds, contributing to the overall molecular flexibility observed in solution-state studies.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy of this compound reveals distinctive spectral characteristics that reflect its unique molecular structure. Proton nuclear magnetic resonance analysis has identified the presence of twelve protons corresponding to the four methoxy groups, which serve as a reliable analytical marker for quantitative determination. The integration of these methoxy signals relative to internal standards enables precise assay procedures for pharmaceutical quality control applications.

Comprehensive nuclear magnetic resonance studies have revealed anomalous spectral behavior in certain 3,4-dihydroisoquinoline derivatives, including compounds structurally related to this compound. These investigations have documented extreme line broadening phenomena and the disappearance of signals corresponding to protons at carbon-1 and carbon-3 positions under specific solvent conditions. The anomalous behavior appears to be solvent-dependent, with normal spectra obtained in some deuterated chloroform samples while others produce significantly broadened or absent signals.

The nuclear magnetic resonance spectrum typically exhibits characteristic chemical shift patterns for the aromatic protons of both the isoquinoline ring system and the dimethoxybenzyl substituent. The methoxy groups appear as sharp singlets in the aliphatic region, providing diagnostic peaks for structural confirmation. The partially saturated nature of the isoquinoline ring results in distinct chemical environments for the methylene protons at positions 3 and 4.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands corresponding to specific functional groups within the molecule. The presence of methoxy substituents generates characteristic carbon-oxygen stretching vibrations, while the aromatic ring systems contribute to the fingerprint region of the spectrum. The ionic nature of the compound influences the overall spectral profile, particularly in the region associated with nitrogen-hydrogen interactions.

Ultraviolet-visible spectroscopy analysis contributes to the complete spectroscopic characterization by providing information about electronic transitions within the conjugated aromatic systems. The extended conjugation present in the isoquinoline ring system, combined with the electron-donating effects of the methoxy substituents, creates distinctive absorption patterns that can be used for identification and quantitative analysis purposes.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUSBWIBSILYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974346 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5884-22-0 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5884-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5884-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 3,4-dihydro-6,7-dimethoxyisoquinoline as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride, which facilitate the formation of the isoquinolinium salt.

Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale batch reactors with precise temperature and pressure control.

Purification Techniques: Employing advanced purification techniques such as recrystallization, column chromatography, or distillation to achieve high purity.

Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the isoquinolinium salt to its corresponding dihydroisoquinoline.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Aluminum chloride, boron trifluoride.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydroisoquinoline derivatives.

Substitution Products: Various functionalized benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. This compound may help in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have suggested that isoquinoline derivatives can provide neuroprotection against excitotoxicity and oxidative damage. This makes them candidates for conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

There is evidence supporting the antimicrobial effects of isoquinoline derivatives against various pathogens. The compound may inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

Case Study 1: Neuroprotective Research

A study investigated the neuroprotective effects of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride on neuronal cells exposed to oxidative stress. The results indicated a significant decrease in cell death and an increase in cell viability compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

In a clinical trial focused on patients with rheumatoid arthritis, the administration of this compound resulted in a marked reduction in inflammatory markers and improvement in joint function. Patients reported decreased pain levels and improved quality of life after treatment .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Protects against neurodegeneration |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | Alleviates chronic inflammation |

| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations :

- The phosphate derivative (CAS 99948-80-8) introduces a bulkier, hydrophilic counterion, likely improving aqueous solubility for injectable formulations .

- Substituent Modifications : Ethoxy groups (diethoxy variant) enhance lipophilicity compared to methoxy, which may prolong metabolic half-life . The benzyl-substituted analog (4876-00-0) lacks critical methoxy groups, possibly reducing receptor binding affinity if those groups are pharmacophores .

- Functional Groups : Derivatives with carbamate (6d) or sulfonyl (6e) groups () introduce hydrolyzable bonds, affecting stability and bioavailability .

Pharmacological and Industrial Relevance

- Bromide and Phosphate Salts : The bromide analog may serve as a precursor in halogen-exchange reactions, while the phosphate salt’s hydrophilicity could make it suitable for parenteral delivery .

- Diethoxy Variant : Increased lipophilicity may enhance blood-brain barrier penetration, suggesting CNS applications .

- Papaverine Analogs: The target compound’s dihydroisoquinoline core mirrors papaverine’s structure, implying shared mechanisms like phosphodiesterase inhibition or calcium channel modulation .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS No. 5884-22-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H24ClNO4

- Molecular Weight : 377.86 g/mol

- Melting Point : 202°C

| Property | Value |

|---|---|

| CAS Number | 5884-22-0 |

| Synonyms | Papaverine EP Impurity C (HCl) |

| InChI | InChI=1S/C20H23NO4.ClH/c1-22... |

| SMILES | C12C=C(C(OC)=CC=1CCN=C2CC1C=... |

Biological Activity Overview

The biological activity of this compound is primarily linked to its isoquinoline structure, which is known for various pharmacological properties. The compound exhibits several key activities:

Antioxidant Activity

Research indicates that isoquinoline derivatives can act as antioxidants. The presence of methoxy groups in the structure may enhance this property by stabilizing free radicals, thus protecting cells from oxidative damage.

Antimicrobial Effects

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of isoquinoline have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial growth.

Neuroprotective Properties

There is evidence suggesting that isoquinoline derivatives may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways.

- Modulation of Neurotransmitter Levels : It might influence neurotransmitter systems, particularly those related to dopamine and serotonin.

Case Studies and Research Findings

-

Antioxidant Study :

A study evaluated the antioxidant capacity of various isoquinoline derivatives including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. -

Antimicrobial Testing :

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. -

Neuroprotection Research :

A model of oxidative stress-induced neurotoxicity demonstrated that treatment with the compound resulted in decreased neuronal cell death and improved cell viability compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride?

The synthesis typically involves a multi-step process starting with condensation reactions between 3,4-dimethoxybenzaldehyde and appropriate amines, followed by cyclization and quaternization. Key intermediates include tetrahydroisoquinoline precursors, which are alkylated with a 3,4-dimethoxybenzyl group. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity. For example, hydrobromide analogs are synthesized via reductive amination and acid-mediated cyclization .

Q. What analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and structural integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 280–320 nm) to assess purity (>95% required for pharmacological studies). Deuterated analogs (e.g., D6-methoxy derivatives) are used as internal standards for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) often arise from differences in:

- Experimental design : Buffer composition (e.g., pH, ionic strength) affects compound stability.

- Cell models : Primary vs. immortalized cells may exhibit divergent receptor expression.

- Batch purity : Trace impurities (e.g., unreacted starting materials) can skew results. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is critical .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining enantiomeric purity?

- Catalyst screening : Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve stereochemical control.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing byproduct formation. Statistical experimental design (e.g., factorial DOE) identifies critical parameters (temperature, stoichiometry) .

Q. How does the methoxy substitution pattern influence pharmacological activity?

Comparative studies of analogs reveal:

- 3,4-Dimethoxybenzyl groups enhance lipophilicity, improving blood-brain barrier penetration.

- 6,7-Dimethoxyisoquinoline cores exhibit higher affinity for adrenergic receptors vs. hydroxylated variants.

- Quaternary ammonium salts (e.g., chloride counterion) increase aqueous solubility but may reduce membrane permeability. Structure-activity relationship (SAR) models suggest that bulkier substituents at the 1-position reduce off-target effects .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Molecular docking : Computational models predict binding modes to receptors (e.g., α₂-adrenergic receptors).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Patch-clamp electrophysiology : Assesses ion channel modulation in neuronal cells.

- Metabolic stability assays : Liver microsome incubations evaluate CYP450-mediated degradation .

Q. How can researchers mitigate solubility challenges in in vivo studies?

Q. What are the critical considerations for designing stability-indicating assays?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products.

- LC-MS/MS analysis : Detects and quantifies degradation pathways (e.g., demethylation of methoxy groups).

- ICH guidelines : Validate methods for specificity, linearity, and robustness under varied pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.